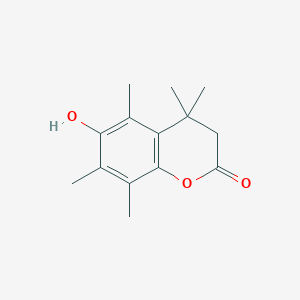
6-羟基-4,4,5,7,8-五甲基-3,4-二氢香豆素
描述
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29 .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin consists of a lactone ring (a cyclic ester) and multiple methyl groups attached to the ring . The presence of the hydroxy group and the lactone ring may cause structural transformations, affecting crystal symmetry and phase transitions .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.118±0.06 g/cm3 and a predicted boiling point of 366.9±42.0 °C . The melting point is reported to be 117 °C .科学研究应用
晶体结构和分子动力学
化合物 6-羟基-4,4,5,7,8-五甲基-3,4-二氢香豆素在晶体结构中表现出有趣的行为。Budzianowski 和 Katrusiak (2002) 的一项研究表明,该化合物中内酯环的构象无序和反转会导致其晶体的结构转变。这些转变涉及晶体对称性和相变的变化,将分子构象和动力学与晶体结构联系起来 (Budzianowski & Katrusiak, 2002)。
合成和化学性质
该化合物一直是合成化学的重点。例如,Matsuda 等人 (2007) 探索了从 3-(2-羟基苯基)环丁酮不对称合成 3,4-二氢香豆素衍生物,这可能在相关化合物的合成中取得重大进展 (Matsuda, Shigeno, & Murakami, 2007)。此外,对新型 4-羟基香豆素的合成和光谱行为的研究提供了对其光谱和化学性质的见解,有助于我们了解此类化合物 (Stanchev, Jensen, & Manolov, 2008)。
生物和药理应用
二氢香豆素衍生物的生物活性,包括与 6-羟基-4,4,5,7,8-五甲基-3,4-二氢香豆素相关的生物活性,一直是研究的主题。例如,Veselinovic 等人 (2014) 探索了选定的 4-苯基羟基香豆素的抗氧化特性,这些特性在结构上是相关的,展示了它们在涉及自由基过产生的治疗应用中的潜力 (Veselinovic 等人,2014)。Zaheer 等人 (2016) 的另一项研究合成了新型 3-取代-4-羟基香豆素衍生物并评估了它们的抗利什曼原虫和抗氧化活性,突出了这些化合物在药物治疗中的潜力 (Zaheer, Khan, Sangshetti, & Patil, 2016)。
属性
IUPAC Name |
6-hydroxy-4,4,5,7,8-pentamethyl-3H-chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-7-8(2)13-11(9(3)12(7)16)14(4,5)6-10(15)17-13/h16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBXBARTRIEVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C)C(CC(=O)O2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


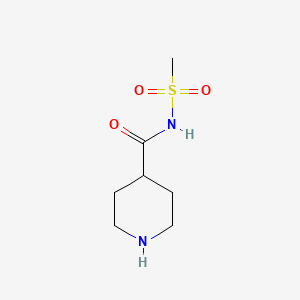
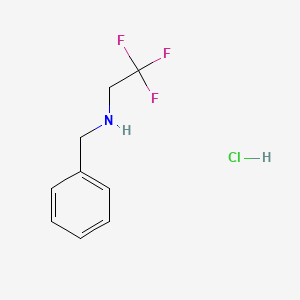


![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)
![5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole](/img/structure/B3135933.png)
![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)
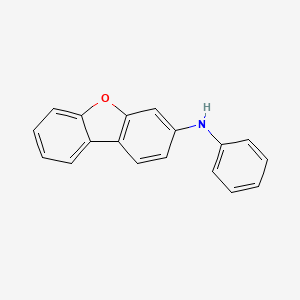
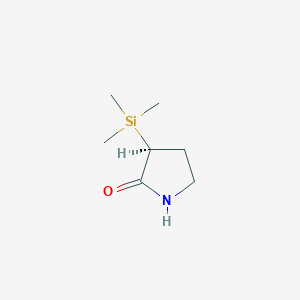
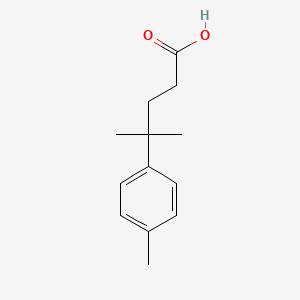

![1H-Pyrrole-2-carboxylic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B3135978.png)
